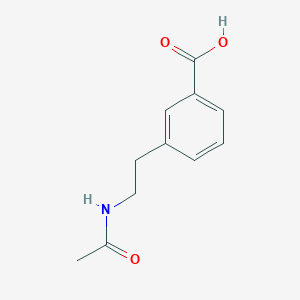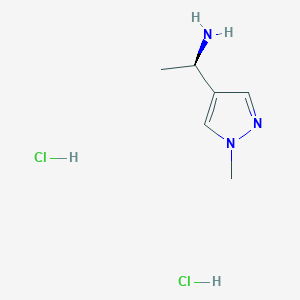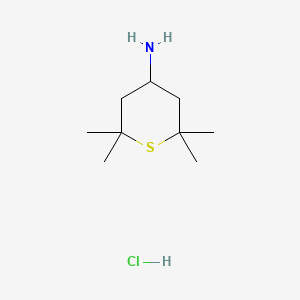![molecular formula C12H13F2N3O3 B13496711 1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazinane ring, an amino group, and a difluoroethoxy substituent, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-amino-2-(2,2-difluoroethoxy)benzaldehyde with a suitable diazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoroethoxy group may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride
- 5-amino-2-(2,2-difluoroethoxy)pyridine hydrochloride
Uniqueness
1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C12H13F2N3O3 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-[5-amino-2-(2,2-difluoroethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13F2N3O3/c13-10(14)6-20-9-2-1-7(15)5-8(9)17-4-3-11(18)16-12(17)19/h1-2,5,10H,3-4,6,15H2,(H,16,18,19) |
InChI Key |
YBBJMGOLIYWXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)


![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)



![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)


